molecular formula C17H18N2 B14643867 1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole CAS No. 51771-95-0

1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole

Cat. No.: B14643867
CAS No.: 51771-95-0
M. Wt: 250.34 g/mol
InChI Key: JARFAUHJHIUGCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This specific compound is characterized by its two methyl groups at positions 1 and 2, and two phenyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by controlling reaction temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry or charge transport in material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

51771-95-0

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

1,2-dimethyl-3,5-diphenyl-3H-pyrazole

InChI

InChI=1S/C17H18N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3

InChI Key

JARFAUHJHIUGCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=C(N1C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.